5-Bromobenzo[b]naphtho[1,2-d]thiophene
Description
Overview of Polycyclic Aromatic Hydrocarbons (PAHs) and Sulfur Heterocycles in Advanced Chemistry
Polycyclic Aromatic Hydrocarbons (PAHs) are a major class of organic compounds composed of multiple fused benzene (B151609) rings. researchgate.net These molecules are extensively studied in environmental analytical chemistry, where they serve as both pollutants and markers for various processes. nih.gov A related but less intensely studied group of compounds are the Polycyclic Aromatic Sulfur Heterocycles (PASHs), which are sulfur analogues of PAHs. nih.govucf.edu In these molecules, at least one carbon atom in the aromatic ring system is replaced by a sulfur atom. ucf.edu PASHs are often found alongside PAHs in environmental samples, particularly those related to petroleum, industrial pollution, and asphalt. researchgate.netnih.govrsc.org The inclusion of a sulfur atom increases the number of possible isomers compared to their PAH counterparts, making their analysis complex but also providing a wealth of information not available from studying PAHs alone. nih.govucf.edu
Significance of Naphthothiophenes and Benzo[b]naphthothiophenes as Advanced Chemical Scaffolds
Within the broad family of PASHs, naphthothiophenes and their more complex derivatives, benzo[b]naphthothiophenes, have emerged as important structural motifs or "scaffolds" in materials science and medicinal chemistry. guidechem.comnih.gov The benzo[b]naphtho[1,2-d]thiophene (B1207054) (BNT) framework, a nonsymmetrical thiophene-fused aromatic system, is of particular interest. nih.govresearchgate.net
Researchers have explored the photophysical properties of π-conjugated BNTs, discovering that they possess excellent fluorescence characteristics. nih.govresearchgate.net This has led to their investigation for use in organic electronics, where their semiconducting properties are suitable for applications in: guidechem.com
Organic Light-Emitting Diodes (OLEDs)
Organic Photovoltaics (OPVs)
Organic Field-Effect Transistors (OFETs)
Beyond materials science, these compounds are also recognized for their biological activity. Certain benzo[b]naphtho[d]thiophenes have been identified as potent agonists of the aryl hydrocarbon receptor (AhR), a protein involved in regulating gene expression. nih.gov Benzo[b]naphtho[1,2-d]thiophene itself has been shown to elicit AhR-mediated activity in rat liver cell models. nih.gov The core benzo[b]thiophene scaffold is considered a "privileged structure" in drug discovery due to its presence in numerous biologically active molecules. nih.gov
Table 1: Applications of the Benzo[b]naphthothiophene Scaffold
| Field of Study | Application | Rationale |
|---|---|---|
| Organic Electronics | OLEDs, OPVs, OFETs | Exhibits semiconducting and photophysical properties. guidechem.comnih.govresearchgate.net |
| Chemical Synthesis | Organic Building Block | Serves as a foundational structure for creating more complex molecules. guidechem.com |
| Toxicology/Biology | AhR-mediated Activity Research | Interacts with the aryl hydrocarbon receptor, influencing cellular processes. nih.gov |
Research Focus on Halogenated Benzo[b]naphthothiophenes: The Case of 5-Bromobenzo[b]naphtho[1,2-d]thiophene
The functionalization of the benzo[b]naphthothiophene core with halogen atoms, particularly bromine, is a key strategy in chemical research to create new derivatives with tailored properties. researchgate.netnih.gov Halogenation, and specifically bromination, is a common method used in the synthesis of advanced intermediates for various applications. researchgate.net
This compound is a specific example of such a halogenated derivative. It is classified as an organic building block, indicating its primary role as a starting material or intermediate in the synthesis of more complex chemical structures. calpaclab.com
Table 2: Chemical Data for this compound
| Property | Value |
|---|---|
| CAS Number | 189097-35-6 |
| Molecular Formula | C16H9BrS |
| Molecular Weight | 313.21 g/mol |
| Purity (Typical) | ≥96% |
| Product Family | Organic Building Blocks |
Data sourced from CP Lab Safety. calpaclab.com
Contextualizing the Bromine Substitution in Modifying Reactivity and Properties for Research
The introduction of a bromine atom onto the benzo[b]naphthothiophene framework is a deliberate synthetic choice designed to modify the molecule's chemical reactivity and properties. The bromine atom serves several critical functions in research and development.
Firstly, a bromine atom acts as a versatile "synthetic handle." It is an effective leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. researchgate.net This allows chemists to easily attach a wide range of other functional groups at the bromine's position, providing access to a diverse library of substituted benzo[b]naphthothiophenes that would be difficult to synthesize directly. researchgate.net The synthesis of 3-bromonaphtho[2,3-b]thiophene, for example, was developed specifically to enable further derivatization. researchgate.net
Secondly, halogenation can directly influence the biological activity of the parent molecule. Bromination can be an effective tool to enhance the potency of bioactive agents. researchgate.net In some cases, a halogen is installed at a specific position to block metabolic pathways. For instance, the synthesis of 6-halo-benzo[b]thiophenes has been explored to create analogs of melatonin (B1676174) where the halogen prevents oxidative metabolism at that site. researchgate.net This strategic blocking can improve the stability and pharmacokinetic profile of a potential drug candidate. The synthesis of various 3-halobenzo[b]thiophenes has been pursued to generate compounds with potential antimicrobial and antifungal properties. nih.gov Therefore, the bromine atom in this compound is not merely an addition but a key functional element that unlocks potential for creating new materials and biologically active compounds.
Structure
3D Structure
Properties
IUPAC Name |
5-bromonaphtho[2,1-b][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrS/c17-13-9-15-16(11-6-2-1-5-10(11)13)12-7-3-4-8-14(12)18-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRGGAUEEZOTCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4S3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 5 Bromobenzo B Naphtho 1,2 D Thiophene
Electrophilic Substitution Reactions on the Benzo[b]naphtho[1,2-d]thiophene (B1207054) Core
The reactivity of the parent benzo[b]naphtho[1,2-d]thiophene core towards electrophiles is governed by the electronic properties of the fused aromatic system. In the related, simpler benzo[b]thiophene molecule, electrophilic substitution is a well-studied process. chemicalbook.com Benzo[b]thiophene is a heteroaromatic system with 10π electrons. chemicalbook.com It is considered a π-electron rich heterocycle. researchgate.net
While thiophene (B33073) itself preferentially undergoes electrophilic attack at the α-positions (C2 and C5), the fusion of a benzene (B151609) ring alters this selectivity. researchgate.net In benzo[b]thiophene, electrophilic attack occurs selectively at the β-position (C3). researchgate.net This preference is attributed to the greater stability of the carbocation intermediate formed upon attack at this position. The order of positional reactivity in benzo[b]thiophene based on nitration is reported as 3 > 2 > 6 > 5 > 4 > 7. researchgate.net Halogenation under acidic conditions also yields the 3-halobenzothiophene. researchgate.net
For the larger, non-symmetrical Benzo[b]naphtho[1,2-d]thiophene system, the prediction of regioselectivity is more complex, influenced by the additional fused naphthalene (B1677914) ring. However, based on the principles established for benzo[b]thiophene, the positions analogous to the C3 position of the original thiophene ring are expected to be the most reactive towards electrophiles, assuming they are not sterically hindered. The presence of the bromine atom at the 5-position in 5-Bromobenzo[b]naphtho[1,2-d]thiophene will further influence this reactivity through its inductive and resonance effects.
Cross-Coupling Chemistry of the Bromine Moiety
The bromine atom on the this compound molecule serves as a versatile handle for introducing a wide range of functional groups through transition metal-catalyzed cross-coupling reactions. This allows for the synthesis of complex derivatives with tailored electronic and photophysical properties. chemimpex.com
Grignard-Type Reactions for Carbon-Carbon Bond Formation
The reaction of this compound with magnesium metal can generate the corresponding Grignard reagent. This organomagnesium compound is a potent nucleophile, enabling the formation of new carbon-carbon bonds by reaction with various electrophiles. Kumada and Corriu first reported in 1972 that Grignard reagents can couple with organic halides in the presence of nickel or palladium catalysts. wikipedia.org This reaction, now known as the Kumada coupling, is a powerful method for creating C-C bonds. wikipedia.orgorganic-chemistry.org The advantage of this approach lies in the direct use of Grignard reagents, which avoids extra steps required in other coupling methods. organic-chemistry.org However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. organic-chemistry.org
Suzuki, Hiyama, and Kumada Coupling Reactions for Functionalization
Modern synthetic chemistry offers several powerful palladium- or nickel-catalyzed cross-coupling reactions for functionalizing aryl halides like this compound.
The Suzuki reaction has become a widely used method for forming carbon-carbon bonds. nih.gov It involves the coupling of an organoboron compound, typically a boronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base. nih.govresearchgate.net The reaction conditions are generally mild and tolerant of a wide variety of functional groups, and the organoboron reagents are often stable and less toxic than other organometallic reagents. researchgate.net The versatility of this reaction has been demonstrated in the synthesis of various thiophene-based biaryl compounds. nih.govtubitak.gov.tr
The Hiyama coupling utilizes organosilicon compounds as the nucleophilic partner. nih.gov This reaction requires an activating agent, such as a fluoride (B91410) source or a base, to form a hypervalent silicon species that can undergo transmetalation with the palladium catalyst. core.ac.uk Hiyama couplings are valued for their ability to form biaryl scaffolds, which are present in numerous natural products and pharmaceuticals. nih.gov
The Kumada coupling , as mentioned earlier, employs a Grignard reagent to couple with an organic halide. wikipedia.org It was one of the first catalytic cross-coupling methods to be developed and remains a cost-effective option for synthesizing unsymmetrical biaryls. organic-chemistry.org Nickel catalysts are often used for coupling with aryl bromides. rhhz.net
Table 1: Overview of Cross-Coupling Reactions for Functionalizing Aryl Bromides
| Reaction Name | Nucleophile | Typical Catalyst | Key Features |
|---|---|---|---|
| Suzuki Coupling | Organoboronic acid/ester | Palladium complexes (e.g., Pd(dppf)Cl₂) | Mild conditions, high functional group tolerance, stable reagents. nih.govtcichemicals.com |
| Hiyama Coupling | Organosilane | Palladium complexes (e.g., Pd(OAc)₂) | Requires an activator (e.g., fluoride), useful for biaryl synthesis. nih.govcore.ac.uk |
| Kumada Coupling | Grignard Reagent (Organomagnesium) | Nickel or Palladium complexes | High reactivity, cost-effective, but less functional group tolerance. wikipedia.orgorganic-chemistry.org |
Influence of Bromine on Molecular Reactivity and Site Selectivity
The bromine atom at the 5-position has a defining influence on the reactivity of the Benzo[b]naphtho[1,2-d]thiophene molecule. While it deactivates the aromatic ring system towards electrophilic substitution reactions due to its electron-withdrawing inductive effect, it simultaneously provides a specific site for functionalization via cross-coupling chemistry. This allows for regioselective modification of the molecule at the C5-position, which is crucial for the rational design of materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. chemimpex.com The presence of the halogen is essential for these palladium-catalyzed reactions to proceed. researchgate.net
Oxidation Pathways and Derivative Formation (e.g., Sulfoxides)
The sulfur atom in the thiophene ring of this compound is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These oxidized derivatives can exhibit significantly different chemical and physical properties compared to the parent thiophene.
A biomimetic synthesis inspired by the biodegradation of benzothiophene (B83047) has been developed to produce benzo[b]naphtho[1,2-d]thiophene sulfoxides. researchgate.netnih.gov This process involves the oxidation of a substituted benzothiophene to its corresponding sulfoxide (B87167). researchgate.net In a notable example, the oxidation of 3-bromobenzothiophene S-oxide was shown to lead to the formation of a benzo[b]naphtho[1,2-d]thiophene derivative with a single bromine substitution. researchgate.net The reaction proceeds through a proposed Diels-Alder-type dimerization of the intermediate sulfoxides. nih.govnih.gov In some cases, deoxidation of the sulfoxide product can occur, particularly at higher reaction temperatures. researchgate.net Further oxidation of the sulfoxide can lead to the corresponding sulfone. researchgate.netmanchester.ac.uk A variety of oxidizing agents can be employed for the oxidation of benzo[b]thiophenes, including hydrogen peroxide in the presence of phosphorus pentoxide. researchgate.net
Table 2: Oxidation Products of Thiophene Derivatives
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Benzo[b]thiophene | H₂O₂ / Cytochrome c | Benzo[b]thiophene sulfoxide | nih.govnih.gov |
| 3-Bromobenzothiophene | m-CPBA | 3-Bromobenzothiophene S-oxide | researchgate.net |
Investigating Formation Mechanisms of Benzonaphthothiophenes in Geochemical Contexts
Benzonaphthothiophenes are recognized as organic sulfur compounds present in crude oils and marine sediments. researchgate.net Their formation in these geochemical settings has been a subject of investigation. Studies have shown that these complex molecules can be formed through a microbially mediated pathway. nih.govnih.gov
The proposed mechanism begins with the microbial metabolism of simpler benzothiophenes, which are common constituents of petroleum. nih.govcapes.gov.br Certain bacteria, such as Pseudomonas isolates, can oxidize benzothiophene to form benzothiophene sulfoxide. nih.govnih.gov Following this microbial oxidation, an abiotic Diels-Alder-type condensation of two sulfoxide molecules occurs. nih.govnih.gov This condensation is followed by the loss of hydrogen, oxygen, and sulfur atoms to yield the stable, aromatic benzo[b]naphtho[1,2-d]thiophene structure. nih.govnih.gov This formation pathway has been observed in laboratory studies with bacterial cultures and also when petroleum-degrading mixed cultures are incubated with crude oil supplemented with benzothiophene. nih.govnih.gov The presence and distribution of benzonaphthothiophenes and related compounds are often used by geochemists to assess the thermal maturity of crude oil and to identify sedimentary environments. researchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
¹H NMR spectroscopy would provide information on the chemical environment of the nine aromatic protons. The signals would be expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm, characteristic of aromatic protons. The introduction of the bromine atom at the 5-position would induce a downfield shift for the adjacent protons due to its electron-withdrawing inductive effect. The coupling patterns (e.g., doublets, triplets, multiplets) and coupling constants (J values) would be critical in assigning the specific protons within the fused ring system. For the parent benzo[b]naphtho[1,2-d]thiophene (B1207054), complex multiplets are observed in the aromatic region. rsc.org For instance, a signal at δ 9.00 ppm (d, J = 8.5 Hz) is characteristic of a proton in a highly deshielded environment within the polycyclic system. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of 5-Bromobenzo[b]naphtho[1,2-d]thiophene would be expected to show 16 distinct signals for the aromatic carbons. The carbon atom directly attached to the bromine (C-5) would experience a significant downfield shift. The chemical shifts for the carbons in the parent benzo[b]naphtho[1,2-d]thiophene range from approximately δ 119 to 140 ppm. rsc.org Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals by identifying proton-proton and proton-carbon correlations, respectively.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound based on Analogous Compounds. Note: This table is predictive and based on data for related, non-brominated compounds.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Remarks |
| ¹H | 7.0 - 9.5 | Aromatic protons in a polycyclic system. Protons adjacent to the bromine atom are expected to be further downfield. |
| ¹³C | 115 - 145 | Aromatic carbons. The carbon bearing the bromine atom would be significantly downfield shifted. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula.
For this compound (C₁₆H₉BrS), the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³²S). This high level of mass accuracy is essential for confirming the identity of the synthesized compound and distinguishing it from other potential isomers or impurities with the same nominal mass. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
Table 2: Theoretical Exact Mass and Isotopic Information for this compound.
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
| C₁₆H₉⁷⁹BrS | ⁷⁹Br | 311.9659 |
| C₁₆H₉⁸¹BrS | ⁸¹Br | 313.9639 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within the π-conjugated system of this compound. The extended aromatic system of this molecule is expected to give rise to characteristic absorption bands in the UV and possibly the visible region of the electromagnetic spectrum.
Fluorescence Emission Spectroscopy for Photophysical Properties
Fluorescence emission spectroscopy is a powerful technique to investigate the photophysical properties of this compound, particularly its ability to emit light after absorbing photons. Many polycyclic aromatic compounds are known to be fluorescent, and this property is highly dependent on their molecular structure and environment.
The fluorescence spectrum is typically a mirror image of the longest-wavelength absorption band. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the molecule is promoted to an excited singlet state. It then relaxes to the ground state by emitting a photon, and the resulting emission spectrum is recorded. The position of the emission maximum (λem) and the fluorescence quantum yield (ΦF) are key parameters that characterize the emissive properties of the compound. For benzo[b]naphtho[1,2-d]thiophene sulfoxides, strong fluorescence has been observed, suggesting that the core benzo[b]naphtho[1,2-d]thiophene scaffold is a good fluorophore. nih.gov The presence of the heavy bromine atom in this compound could potentially lead to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.
Table 3: Expected Photophysical Properties of this compound. Note: This table is predictive and based on general principles and data for related compounds.
| Property | Expected Observation | Significance |
| Absorption Maxima (λabs) | Multiple bands in the UV region (e.g., 250-400 nm) | Indicates the energies of π-π* electronic transitions. |
| Emission Maximum (λem) | Emission at a longer wavelength than the longest wavelength absorption | Characterizes the energy of the emitted photons. |
| Fluorescence Quantum Yield (ΦF) | Moderate to low | The efficiency of the fluorescence process. May be quenched by the heavy bromine atom. |
Cyclic Voltammetry for Electrochemical Characterization
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of this compound. By measuring the current that develops in an electrochemical cell as the voltage is varied, information about the oxidation and reduction potentials of the compound can be obtained. These parameters are crucial for understanding the electronic energy levels (HOMO and LUMO) of the molecule, which is particularly important for its application in organic electronic devices.
In a typical CV experiment, the compound is dissolved in a suitable solvent with a supporting electrolyte, and the potential is swept between two limits. The resulting voltammogram would show peaks corresponding to the oxidation and reduction of the molecule. For many thiophene-containing aromatic compounds, irreversible or quasi-reversible oxidation processes are observed. The onset of the first oxidation peak can be used to estimate the Highest Occupied Molecular Orbital (HOMO) energy level, while the onset of the reduction peak can provide an estimate of the Lowest Unoccupied Molecular Orbital (LUMO) energy level. For some electrochemically synthesized benzo[b]thiophene derivatives, oxidation peaks have been observed at potentials around +1.8 V to +2.7 V (vs. Ag/Ag⁺), indicating their relative stability towards oxidation. nih.govsemanticscholar.org
Chromatographic Techniques for Isomer Separation and Purity Assessment
Capillary Gas Chromatography coupled with a Mass-Selective Detector (GC-MSD) is a powerful analytical technique for the separation, identification, and quantification of polycyclic aromatic sulfur heterocycles (PASHs), including this compound, in complex mixtures. This method is also instrumental in assessing the purity of synthesized samples.
In GC, the compound is vaporized and transported through a long, thin capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the inside of the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. For complex mixtures of PASH isomers, high-resolution capillary columns are necessary to achieve adequate separation.
The mass-selective detector (a mass spectrometer) provides mass spectral data for the compounds as they elute from the GC column. This allows for positive identification based on the compound's mass spectrum, which serves as a molecular fingerprint. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern for bromine. The fragmentation pattern can also provide structural information. For purity assessment, the chromatogram would ideally show a single major peak at the expected retention time for the target compound, with minimal or no peaks corresponding to impurities.
High-Performance Liquid Chromatography (HPLC) for Fractionation and Detection
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture. For a compound such as this compound, which is often synthesized as a precursor for larger, more complex organic semiconductors, HPLC is invaluable for assessing purity and isolating the compound from reaction byproducts.
While specific research detailing the HPLC analysis of this compound is not extensively published, methodologies for closely related benzonaphthothiophene isomers and other thiophene (B33073) derivatives provide a strong basis for its characterization. researchgate.netsielc.comlongdom.org Typically, a reverse-phase HPLC method is employed for such aromatic, non-polar compounds.
Hypothetical HPLC Parameters:
Based on the analysis of similar compounds, a robust HPLC method for this compound can be proposed. A C18 column, known for its hydrophobic stationary phase, would be suitable for retaining the analyte. The mobile phase would likely consist of a gradient of acetonitrile (B52724) and water, which allows for the efficient elution of compounds with varying polarities. researchgate.netsielc.com The addition of a small amount of an acid, such as phosphoric or formic acid, can improve peak shape and resolution. researchgate.netsielc.com Detection is typically achieved using a UV-Vis detector, as the conjugated aromatic system of the molecule absorbs strongly in the UV region.
| Parameter | Typical Value/Condition |
| Stationary Phase | C18, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV-Vis |
| Column Temperature | Ambient to slightly elevated (e.g., 30-40 °C) |
| Flow Rate | 1.0 mL/min |
The retention time of this compound in such a system would be a key identifier. By comparing the retention time to that of a certified reference standard, the presence and purity of the compound in a sample can be confirmed. Furthermore, this HPLC method can be scaled up for preparative chromatography to isolate larger quantities of the pure compound for further research and device fabrication.
Surface Morphology Analysis via Atomic Force Microscopy (AFM) for Thin Film Studies
Atomic Force Microscopy (AFM) is a powerful high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale. amazonaws.com In the context of organic electronics, the morphology of the thin film is a critical parameter that directly influences device performance. For materials derived from this compound, AFM is employed to characterize the surface of thin films, providing insights into properties like roughness, grain size, and molecular packing.
Expected Research Findings:
AFM analysis of thin films incorporating the benzo[b]naphtho[1,2-d]thiophene moiety would likely focus on several key morphological features. The root-mean-square (RMS) roughness is a primary parameter, with smoother films generally leading to better device performance by ensuring uniform interfacial contact. The size and interconnectivity of crystalline grains are also crucial, as larger, well-connected grains can facilitate more efficient charge transport.
AFM can be operated in different modes, such as tapping mode, to minimize damage to the soft organic films while providing high-resolution images of the surface topography. amazonaws.com These images can reveal the self-assembly behavior of the molecules on a substrate, showing features like terraces, crystalline domains, and amorphous regions.
| Morphological Parameter | Significance in Thin Film Analysis |
| RMS Roughness | Indicates the smoothness of the film surface. |
| Grain Size | Relates to the extent of crystallinity and potential charge transport pathways. |
| Domain Connectivity | Describes how well the crystalline grains are interconnected. |
| Phase Segregation | In blended films, it shows the distribution of different materials. |
By controlling deposition parameters such as substrate temperature, deposition rate, and post-deposition annealing, the morphology of the thin films can be tailored. AFM is the primary tool to visualize the effects of these processing conditions on the nanoscale structure of the film, thereby enabling the optimization of electronic device performance.
Computational and Theoretical Chemistry Studies on 5 Bromobenzo B Naphtho 1,2 D Thiophene
Quantum Chemical Computations of Molecular Structure and Electronic States
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. nih.govwavefun.com For 5-Bromobenzo[b]naphtho[1,2-d]thiophene, these computations typically begin with geometry optimization, a process that finds the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. nih.gov
The introduction of a bromine atom at the 5-position of the benzo[b]naphtho[1,2-d]thiophene (B1207054) core influences the molecular geometry. The size and electronegativity of the bromine atom can cause slight distortions in the planarity of the fused ring system. High-level quantum chemical methods can predict bond lengths, bond angles, and dihedral angles with considerable accuracy. irjweb.com
The electronic states of the molecule, which describe the arrangement of electrons in molecular orbitals, are also a key output of these calculations. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that governs the molecule's electronic behavior and reactivity. e3s-conferences.orggrowingscience.com The presence of the electron-withdrawing bromine atom is expected to lower the energy levels of both the HOMO and LUMO compared to the unsubstituted parent compound, potentially leading to a smaller energy gap.
Interactive Data Table: Predicted Geometric Parameters for this compound (Note: The following data is representative and based on typical values for similar brominated polycyclic aromatic compounds calculated using standard quantum chemical methods.)
| Parameter | Predicted Value | Description |
|---|---|---|
| C-Br Bond Length | ~1.90 Å | The distance between the carbon atom at position 5 and the bromine atom. |
| C-S Bond Lengths | ~1.75 - 1.77 Å | The lengths of the bonds between the sulfur atom and the adjacent carbon atoms in the thiophene (B33073) ring. |
| Dihedral Angle (Benzene-Thiophene) | < 5° | The angle of twist between the benzene (B151609) and thiophene rings, indicating near-planarity. |
Density Functional Theory (DFT) Calculations for Ground and Excited State Properties
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. biointerfaceresearch.com It is particularly well-suited for studying the ground and excited state properties of medium to large-sized organic molecules like this compound.
In the ground state, DFT calculations are used to refine the molecular structure and determine electronic properties such as the HOMO and LUMO energies, the molecular electrostatic potential (MEP), and Mulliken charge distributions. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the region around the bromine atom is expected to be electron-rich, while the π-system of the aromatic rings will also show significant electron density.
Time-Dependent DFT (TD-DFT) is employed to investigate the properties of electronically excited states. This is crucial for understanding the molecule's photophysical behavior, such as its absorption and emission of light. TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing information on the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π-π* transitions). researchgate.net
Interactive Data Table: Calculated Electronic Properties of this compound using DFT (Note: These values are illustrative and based on typical DFT (B3LYP/6-31G(d)) calculations for similar aromatic thiophenes.)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Relates to the molecule's ability to donate an electron. |
| LUMO Energy | -2.1 eV | Relates to the molecule's ability to accept an electron. |
| HOMO-LUMO Gap (Eg) | 3.7 eV | Influences electronic conductivity and optical properties. e3s-conferences.org |
| Calculated λmax | ~350-400 nm | Predicted wavelength of maximum light absorption. |
Theoretical Calculations of Thermodynamic Stability of Isomers and Derivatives
Theoretical calculations are instrumental in assessing the relative thermodynamic stabilities of different isomers and derivatives of a compound. For benzo[b]naphtho[1,2-d]thiophene, various bromo-substituted isomers are possible. Computational methods can determine the total electronic energy of each isomer, with the lowest energy corresponding to the most thermodynamically stable structure.
The stability of this compound can be compared to other isomers, such as those with bromine substitution on the naphthyl or other positions of the benzo ring. These calculations often involve geometry optimization followed by frequency analysis to confirm that the structure is a true minimum on the potential energy surface and to obtain thermodynamic data like enthalpy and Gibbs free energy. nih.gov
Furthermore, the thermodynamic stability of derivatives can be explored by computationally modeling the addition of various functional groups to the core structure. This allows for a systematic in-silico screening of potential new materials with desired properties. For instance, the effect of adding electron-donating or electron-withdrawing groups on the stability and electronic properties of the 5-bromo derivative can be assessed. researchgate.net
Molecular Modeling of Reaction Mechanisms and Transition States
Molecular modeling plays a crucial role in elucidating the pathways of chemical reactions, including the identification of intermediates and transition states. For this compound, this could involve studying its synthesis or its participation in further chemical transformations.
For example, in a palladium-catalyzed cross-coupling reaction, a common method for functionalizing such compounds, molecular modeling can be used to map out the entire catalytic cycle. This includes the oxidative addition, transmetalation, and reductive elimination steps. By calculating the energy of the transition state for each step, the rate-determining step of the reaction can be identified. mdpi.com
These computational studies provide valuable insights that can help in optimizing reaction conditions, such as the choice of catalyst, ligand, and solvent, to improve reaction yields and selectivity.
Prediction of Electronic Properties for Optoelectronic Applications
The unique π-conjugated system of benzo[b]naphtho[1,2-d]thiophene derivatives makes them promising candidates for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govresearchgate.net Theoretical calculations are a powerful tool for predicting the key electronic properties relevant to these applications.
Properties such as the ionization potential (related to the HOMO energy) and electron affinity (related to the LUMO energy) are critical for designing efficient charge-transporting materials. nih.gov A low HOMO-LUMO gap is often desirable for materials used in OPVs as it allows for the absorption of a broader range of the solar spectrum. e3s-conferences.org
Computational models can also predict charge mobility, which is a measure of how efficiently electrons and holes can move through the material. This is a crucial factor for the performance of organic field-effect transistors (OFETs). By systematically modifying the structure of this compound in silico, for example, by introducing different substituent groups, it is possible to tune its electronic properties to meet the specific requirements of a particular optoelectronic application. rsc.org
Research Applications in Materials Science and Organic Electronics
Development as Key Materials in Organic Semiconductors
Thiophene-fused π-systems are recognized for their potential to exhibit high charge carrier mobility, a critical parameter for organic semiconductors. researchgate.net The rigid and planar structure of the benzo[b]naphtho[1,2-d]thiophene (B1207054) core facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport. While specific charge mobility data for 5-Bromobenzo[b]naphtho[1,2-d]thiophene is not extensively reported, related thiophene-containing fused-ring systems have shown significant promise. For instance, derivatives of benzo[b]thieno[2,3-d]thiophene have been synthesized and utilized as solution-processable small molecular organic semiconductors for organic field-effect transistors (OFETs), demonstrating p-channel behavior with hole mobilities up to 0.005 cm²/Vs. mdpi.com The availability of this compound as a building block allows for the systematic design and synthesis of new organic semiconductors with potentially enhanced performance. calpaclab.com
Integration into Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The parent compound, benzo[b]naphtho[1,2-d]thiophene, exhibits strong absorption in the ultraviolet-visible region, a characteristic that makes it suitable for the development of optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). guidechem.com Thiophene-fused aromatic systems are known for high photoluminescence quantum efficiency, a key factor for emissive materials in OLEDs. researchgate.net Research into benzo[b]naphtho[1,2-d]thiophene sulfoxides has revealed excellent fluorescence characteristics, suggesting that the core benzo[b]naphtho[1,2-d]thiophene structure is a viable platform for creating new emissive materials. researchgate.netnih.gov The functionalization capabilities of this compound allow for the tuning of emission wavelengths and quantum efficiencies, paving the way for its integration into advanced OLED architectures.
Enhancement of Organic Photovoltaic Cell and Solar Cell Efficiency
In the domain of organic photovoltaics (OPVs), thiophene-fused systems like benzo[b]naphtho[1,2-d]thiophene are considered valuable components. researchgate.net Their ability to absorb light and transport charge makes them suitable for use as donor or acceptor materials in the active layer of an organic solar cell. The broad absorption spectrum of the benzo[b]naphtho[1,2-d]thiophene core is advantageous for capturing a larger portion of the solar spectrum. guidechem.com While direct application of this compound in OPVs is an area for future research, the foundational properties of its parent structure are highly relevant for designing new materials to enhance photovoltaic efficiency.
Application as Building Blocks for Novel Conjugated Polymers
This compound is explicitly categorized as an organic building block. calpaclab.com Its reactive bromine atom is ideally suited for polymerization reactions, such as Stille or Suzuki cross-coupling, to create novel conjugated polymers. These polymers can be designed to have specific electronic and optical properties for a variety of applications. The nonsymmetrical nature of the benzo[b]naphtho[1,2-d]thiophene unit can lead to polymers with unique morphologies and properties compared to those derived from more symmetrical monomers. researchgate.net
Potential in Advanced Sensors and Transistors
The electronic properties of materials based on the benzo[b]naphtho[1,2-d]thiophene scaffold make them candidates for use in advanced sensors and transistors. Organic field-effect transistors (OFETs) are a primary application for thiophene-fused systems. researchgate.net The sensitivity of the electronic properties of these materials to their environment can also be harnessed for chemical sensing applications. For example, the fluorescence of benzo[b]naphtho[1,2-d]thiophene sulfoxide (B87167) derivatives has been shown to respond to the presence of acids, indicating potential for sensor development. researchgate.net
Investigations into Fluorescent Dye and Probe Design for Research Tools
The inherent fluorescence of the benzo[b]naphtho[1,2-d]thiophene core, particularly in its sulfoxide derivatives, opens up possibilities for its use in designing fluorescent dyes and probes. researchgate.netnih.gov These research tools are vital in various fields, including biology and medicine, for imaging and sensing applications. The ability to functionalize the core structure via the bromo-substituent allows for the attachment of targeting moieties or other functional groups to create highly specific molecular probes.
Establishing Structure-Property Relationships for Device Performance Optimization
A key aspect of materials science is understanding the relationship between a molecule's structure and its observed properties. The study of benzo[b]naphtho[1,2-d]thiophene and its derivatives, including the 5-bromo variant, contributes to this fundamental understanding. By synthesizing a series of related compounds and characterizing their electronic, optical, and morphological properties, researchers can establish clear structure-property relationships. This knowledge is crucial for the rational design of new materials with optimized performance in devices like OFETs and OLEDs. A study on benzo[b]naphtho[1,2-d]thiophene sulfoxides explored how different substituents affect their photophysical properties, providing a model for such investigations. researchgate.net
Geochemical Research Applications and Significance
Molecular Indicators for Thermal Maturity Assessment of Sedimentary Organic Matter
The transformation of sedimentary organic matter into petroleum and gas is a temperature-driven process known as thermal maturation. The distribution and relative abundance of specific BNT isomers change systematically with increasing temperature, providing a reliable method for assessing the maturity of source rocks and crude oils, particularly at high levels of thermal stress. acs.orgcup.edu.cn
The relative thermodynamic stability of the BNT isomers is the foundation for their use as maturity indicators. Quantum chemical calculations have established the stability order as: Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.acs.orgBNT > acs.orggeoscienceworld.orgBNT > Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.acs.orgBNT. acs.orgcup.edu.cn As thermal maturity increases, the less stable isomers convert to the more stable Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.acs.orgBNT form. This systematic change allows for the definition of maturity parameters based on the ratios of these isomers.
Two such parameters have been proposed: acs.org
Benzonaphthothiophene Ratio 1 (BNTR-1): Defined as the ratio of Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.acs.orgBNT to acs.orggeoscienceworld.orgBNT.
Benzonaphthothiophene Ratio 2 (BNTR-2): Defined as the ratio of Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.acs.orgBNT to the sum of Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.acs.orgBNT and acs.orggeoscienceworld.orgBNT.
An increase in these ratios indicates a higher level of thermal maturity as the concentration of the most stable isomer, Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.acs.orgBNT, rises relative to the others. acs.org
The reliability of BNTR-1 and BNTR-2 as maturity indicators is strengthened by their strong correlation with vitrinite reflectance (%Ro), the most widely accepted method for measuring the thermal maturity of sedimentary organic matter. acs.org Studies on coal samples from basins like the Xihu Depression and the Ordos Basin have led to the establishment of preliminary calibration equations for calculated vitrinite reflectance (%Rc) based on these ratios, particularly for maturity levels above 0.9 %Ro: acs.orgcup.edu.cn
%Rc = 5.5 × (BNTR-1 / 100) + 0.5
%Rc = 15 × (BNTR-2 / 100) + 0.5
These BNT ratios also show good correlations with other widely used molecular maturity parameters, confirming their utility as robust indicators for evaluating the maturity of sedimentary organic matter, especially in high-maturity scenarios where other indicators may become less reliable. acs.orgcup.edu.cn
Table 1: Benzonaphthothiophene (BNT) Ratios as Thermal Maturity Indicators
This table summarizes the key BNT isomer ratios used in geochemistry and their correlation with vitrinite reflectance, a standard measure of thermal maturity.
| Parameter | Formula | Geochemical Significance | Correlation with Vitrinite Reflectance (%Ro) |
|---|---|---|---|
| BNTR-1 | Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.acs.orgBNT / acs.orggeoscienceworld.orgBNT | Increases with thermal maturity due to the higher stability of Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.acs.orgBNT. Useful for high maturity levels. acs.org | %Rc = 5.5 × (BNTR-1 / 100) + 0.5 (for %Ro > 0.9). acs.org |
| BNTR-2 | Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.acs.orgBNT / ( Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.acs.orgBNT + acs.orggeoscienceworld.orgBNT) | Increases with thermal maturity. Provides a robust indicator at high thermal stress. acs.orgcup.edu.cn | %Rc = 15 × (BNTR-2 / 100) + 0.5 (for %Ro > 0.9). acs.org |
Tracers for Hydrocarbon Migration Studies and Oil Filling Pathways
Benzonaphthothiophenes and their alkylated derivatives are valuable molecular tracers for studying the secondary migration of petroleum. usgs.govresearchgate.net During migration from the source rock to the reservoir trap, the chemical composition of oil can be altered by a process known as geochromatography. Compounds with different polarities interact differently with the rock matrix. researchgate.net
Because the sulfur atom in BNTs imparts a slight polarity, these compounds can be adsorbed onto mineral surfaces in carrier beds. researchgate.net The various isomers possess different molecular shapes and stabilities, causing them to fractionate during migration. usgs.govresearchgate.net For instance, the less stable Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.acs.orgBNT isomer tends to be more strongly adsorbed than the more stable Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.acs.orgBNT isomer. Consequently, the ratio of Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.acs.orgBNT to Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.acs.orgBNT often increases along a migration pathway. usgs.govresearchgate.net
By analyzing the systematic changes in BNT isomer ratios and concentrations in oils from different locations within a basin, geochemists can deduce the direction of oil migration, identify filling points, and delineate preferred filling pathways for reservoirs. researchgate.netresearchgate.net This application is particularly crucial in light oils and condensates, where other common migration tracers like biomarkers may be present in very low concentrations. usgs.govresearchgate.net
Distribution Patterns and Identification in Fossil Fuel-Related Samples
Benzonaphthothiophenes are ubiquitous components of various fossil fuel-related materials. cup.edu.cn They have been identified in crude oils, source rocks (such as shales and carbonates), coal tar, and coal liquids. cup.edu.cnsci-hub.se Their presence and distribution provide insights into the origin and history of these materials.
In crude oils and source rock extracts from locations like the Niger Delta, benzo[b]naphtho[2,1-d]thiophene (B1197495) ( Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.acs.orgBNT) is often the most abundant of the BNT isomers. sci-hub.se Similarly, in studies of environmental samples like river sediments and airborne particulate matter, benzo[b]naphtho[2,1-d]thiophene and benzo[b]naphtho[2,3-d]thiophene (B1196943) were found to be the dominant BNTs. nih.gov The identification of all three BNT isomers in samples from lacustrine shales, marine carbonates, and crude oils has been firmly established through co-injection of authentic standards and comparison of retention indices in gas chromatography-mass spectrometry (GC-MS) analysis. cup.edu.cn
Table 2: Occurrence of Benzonaphthothiophenes (BNTs) in Geochemical Samples
This table outlines the common types of fossil fuel-related samples where BNTs are found and the significance of their presence.
Influence of Paleoenvironmental Conditions on Benzonaphthothiophene Occurrence
While thermal maturity is a primary control on the relative distribution of BNT isomers, the paleoenvironment of the source rock deposition can also exert an influence. However, studies suggest this influence may be less direct compared to other biomarkers. For example, research has indicated that there is no clear trend between the absolute concentrations of BNTs and parameters that reflect redox conditions (pristane/phytane ratio) or water salinity (gammacerane/C30 hopane (B1207426) ratio). acs.orgcup.edu.cn This suggests that these specific paleoenvironmental factors may have little direct influence on the initial generation of BNTs. acs.orgcup.edu.cn
In contrast, other sulfur-containing aromatic compounds, like dibenzothiophenes (DBTs), show a stronger correlation with the depositional environment. researchgate.netbau.edu.lb For instance, high concentrations of certain sulfur compounds are often associated with marine carbonate or hypersaline lacustrine source rocks, while lower concentrations are found in freshwater, clastic-rich environments. researchgate.netbau.edu.lb While BNTs are part of this broader group of sulfur compounds, their isomer ratios appear to be more robustly controlled by thermal stress than by the specifics of the depositional setting. acs.orgresearchgate.net
Understanding Complex Sulfur-Containing Organic Compounds in Geochemistry
The study of benzonaphthothiophenes is part of a larger effort to understand the geochemistry of complex organosulfur compounds. acs.orgcup.edu.cn These compounds are essential components of many fossil fuels and sedimentary organic matter, yet their formation, distribution, and geochemical significance are still areas of active research. geoscienceworld.orgcup.edu.cn Sulfur can be incorporated into organic matter during early diagenesis, and the subsequent evolution of these molecules during burial and heating provides a wealth of information. usgs.gov
Investigating BNTs and related compounds like dibenzothiophenes helps geochemists:
Expand the toolkit of molecular fossils (biomarkers): Providing new proxies for maturity and migration, especially in high-temperature systems or in fluids lacking traditional biomarkers. acs.orgresearchgate.net
Trace the global sulfur cycle: The isotopic composition of sulfur within these specific organic compounds can offer insights into the sulfur cycle and microbial processes in ancient environments. usgs.gov
By elucidating the behavior of BNTs, scientists can better model petroleum systems, reduce exploration risk, and deepen the fundamental understanding of biogeochemical processes that occur over geological timescales. acs.orgresearchgate.net
Context in Medicinal Chemistry and Biological Activity Research
Benzo[b]thiophene and Naphthothiophene Scaffolds in Drug Discovery and Lead Molecule Development
The benzo[b]thiophene scaffold is a privileged structure in drug discovery, recognized for its presence in a variety of biologically active compounds. nih.govtcichemicals.com This core is a key component in several FDA-approved drugs, highlighting its therapeutic importance. tcichemicals.com Molecules containing the benzo[b]thiophene moiety have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties. researchgate.net The structural rigidity and lipophilic nature of the benzo[b]thiophene core allow it to effectively interact with biological targets.
Naphthothiophene scaffolds, which represent a more extended aromatic system, are also explored in medicinal chemistry. While not as extensively studied as benzo[b]thiophenes, their unique electronic and steric properties make them attractive for developing novel therapeutic agents. The fusion of the naphthalene (B1677914) and thiophene (B33073) rings creates a distinct chemical entity with the potential for unique biological interactions.
Exploration for Potential in Targeting Specific Biological Pathways based on Unique Structural Properties
The unique polycyclic and heteroaromatic structure of benzo[b]naphtho[1,2-d]thiophene (B1207054) suggests its potential to interact with various biological pathways. For instance, a closely related isomer, benzo[b]naphtho[2,1-d]thiophene (B1197495), has been identified as an agonist of the aryl hydrocarbon receptor (AhR), a key regulator of cellular responses to environmental stimuli. nih.gov The parent compound, benzo[b]naphtho[1,2-d]thiophene, has also been shown to elicit AhR-mediated activity in certain models. nih.gov Such interactions are crucial in understanding the potential toxicological and pharmacological effects of these compounds. The planar nature of these large aromatic systems allows them to intercalate with DNA, a mechanism that is often exploited in the development of anticancer agents.
Structure-Activity Relationship (SAR) Studies of Benzo[b]naphthothiophene Derivatives for Pharmacological Activities
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For benzo[b]thiophene derivatives, SAR studies have revealed that the position and nature of substituents significantly influence their biological activity. For example, in a series of benzo[b]thienylallylamine antimycotics, the substitution pattern was found to be critical for antifungal potency. nih.gov Specifically, a 3-chloro-7-benzo[b]thienyl derivative was identified as a highly potent antifungal agent. nih.gov
Role of Heterocyclic Compounds in Designing Potent Therapeutic Agents
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of modern medicinal chemistry. ijprajournal.com Their structural diversity and ability to mimic biological molecules make them ideal candidates for drug development. ijprajournal.com Thiophene and its fused derivatives, like benzo[b]thiophene, are important classes of sulfur-containing heterocycles that have been incorporated into a multitude of therapeutic agents. ijprajournal.com The presence of the sulfur atom can influence the compound's electronic distribution and ability to form key interactions with biological targets. The fusion of such heterocyclic rings with aromatic systems, as seen in 5-Bromobenzo[b]naphtho[1,2-d]thiophene, creates a rigid and complex scaffold that can be further functionalized to achieve desired therapeutic effects.
Future Research Directions and Unexplored Avenues for 5 Bromobenzo B Naphtho 1,2 D Thiophene
Development of More Efficient and Sustainable Synthetic Routes
The advancement of research into 5-Bromobenzo[b]naphtho[1,2-d]thiophene is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Current synthetic approaches often rely on multi-step procedures that may involve harsh reaction conditions, expensive catalysts, and the generation of significant chemical waste. Future research should prioritize the development of more sustainable and atom-economical routes.
Key areas for exploration include:
One-Pot Syntheses: Designing cascade or domino reactions that allow for the construction of the benzo[b]naphtho[1,2-d]thiophene (B1207054) core in a single, continuous process would significantly improve efficiency.
C-H Activation/Functionalization: Investigating late-stage C-H functionalization strategies could provide more direct routes to the target molecule and its derivatives, bypassing the need for pre-functionalized starting materials.
Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, improve safety, and facilitate scalability.
Green Chemistry Principles: Future synthetic protocols should aim to utilize greener solvents, reduce energy consumption, and employ catalysts that are recyclable and based on earth-abundant metals. Recent progress in organometallic catalysis has opened avenues for promoting S-heterocyclization reactions under milder conditions. nih.gov
| Synthetic Strategy | Potential Advantages |
| One-Pot Syntheses | Increased efficiency, reduced waste, time and cost savings. |
| C-H Activation | Atom economy, access to novel derivatives. |
| Flow Chemistry | Improved safety, scalability, and process control. |
| Green Chemistry | Reduced environmental impact, sustainability. |
Advanced Functionalization and Derivatization Strategies for Tailored Properties
The bromine atom at the 5-position of the benzo[b]naphtho[1,2-d]thiophene scaffold serves as a versatile handle for a wide array of post-synthetic modifications. This allows for the fine-tuning of the molecule's electronic, optical, and physical properties. Future research should focus on exploring diverse functionalization and derivatization strategies to unlock the full potential of this compound.
Promising avenues for investigation include:
Cross-Coupling Reactions: The bromine atom is ideally suited for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. This can be used to extend the π-conjugated system or to attach specific functional groups. Bromo-functionalized polycyclic aromatic hydrocarbons (PAHs) have been successfully used in cross-coupling reactions to form donor-acceptor materials. nih.gov
Introduction of Optoelectronically Active Moieties: Derivatization with electron-donating or electron-withdrawing groups can be used to modulate the HOMO/LUMO energy levels, thereby influencing the compound's absorption and emission properties for applications in organic electronics.
Polymerization: The bromo-functionality can be utilized as an initiation site for the synthesis of novel polymers incorporating the benzo[b]naphtho[1,2-d]thiophene unit, leading to materials with unique thermal and electronic properties.
Supramolecular Chemistry: The planar aromatic structure can be functionalized with groups capable of forming specific non-covalent interactions, leading to the development of self-assembling materials and sensors.
Multi-Disciplinary Integration: Combining Materials, Geochemical, and Medicinal Research Insights
The unique structural features of this compound make it a compelling candidate for investigation across multiple scientific disciplines. A synergistic approach that integrates insights from materials science, geochemistry, and medicinal chemistry could lead to groundbreaking discoveries.
Materials Science: The extended π-conjugated system and the presence of a heavy atom (bromine) suggest potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Thiophene-fused polycyclic aromatics are known to be promising candidates for stable hole-transporting materials. nih.gov
Geochemistry: Polycyclic aromatic sulfur heterocycles are known components of fossil fuels and can serve as biomarkers. Studying the formation and degradation pathways of this compound could provide insights into geochemical processes.
Medicinal Chemistry: The benzothiophene (B83047) core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. Future research could explore the potential of this compound derivatives as novel therapeutic agents.
Enhanced Computational Modeling for Predictive Research and Design
In silico studies will be instrumental in guiding and accelerating future research on this compound. Advanced computational modeling can provide valuable insights into the molecule's properties and reactivity, enabling a more rational design of experiments.
Key areas for computational investigation include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, HOMO/LUMO energy levels, and spectroscopic properties of the parent molecule and its derivatives.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the intermolecular interactions and self-assembly behavior of this compound-based materials in different environments.
Reaction Mechanism Studies: Computational modeling can be employed to elucidate the mechanisms of synthetic and functionalization reactions, aiding in the optimization of reaction conditions.
Virtual Screening: For medicinal chemistry applications, computational docking studies can be used to predict the binding affinity of derivatives to specific biological targets.
Exploration of Novel Research Applications Beyond Current Scope
While the potential applications in materials science and medicinal chemistry are promising, future research should also venture into less conventional areas to uncover novel applications for this compound.
Unexplored avenues that warrant investigation include:
Chemosensors: The planar, electron-rich aromatic system could be functionalized to act as a fluorescent or colorimetric sensor for the detection of specific analytes, such as metal ions or explosives.
Organic Batteries: The redox-active nature of polycyclic aromatic compounds suggests that derivatives of this compound could be explored as electrode materials for organic rechargeable batteries.
Photocatalysis: The ability to absorb light and its unique electronic properties could be harnessed for applications in organic photocatalysis, driving chemical transformations with visible light.
Near-Infrared (NIR) Emitting Materials: By extending the π-conjugation through appropriate derivatization, it may be possible to develop materials that emit in the NIR region, which have applications in bio-imaging and telecommunications. The use of bromo-functionalized PAHs has shown promise in producing NIR-emitting compounds. nih.gov
Q & A
Q. What are the key considerations in synthesizing 5-Bromobenzo[b]naphtho[1,2-d]thiophene?
The synthesis involves bromination of a precursor (e.g., 1S) in chloroform under inert conditions, followed by overnight stirring to ensure complete reaction. Post-reaction, the product is washed with CH₂Cl₂, dried under reduced pressure, and purified via high-pressure flash chromatography using silica gel (hexane/ethyl acetate gradients). Critical parameters include maintaining stoichiometric control of bromine to avoid over-bromination and ensuring anhydrous conditions to prevent side reactions .
Q. How should researchers purify and characterize this compound?
Purification typically employs flash chromatography with solvent gradients optimized for polarity differences. Characterization requires a combination of ¹H/¹³C-NMR (in CDCl₃ or DMSO-d₆) and high-resolution mass spectrometry (HRMS). For structural confirmation, compare NMR chemical shifts with analogous benzo[b]thiophene derivatives and validate mass-to-charge ratios against theoretical values .
Q. What analytical techniques resolve contradictions in spectral data?
Unexpected NMR peaks or HRMS discrepancies may arise from residual solvents, incomplete purification, or isomerization. Troubleshooting steps include:
- Re-purifying via alternative solvents (e.g., dichloromethane/methanol).
- Conducting 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Using X-ray crystallography (as in ) for unambiguous structural confirmation when possible .
Advanced Research Questions
Q. How can the compound be functionalized for advanced applications (e.g., S-oxidation)?
Oxidation to this compound-S-oxide is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Key considerations:
- Stoichiometric control of mCPBA to avoid over-oxidation.
- Post-reaction quenching with sodium thiosulfate to remove excess oxidizer.
- Monitoring reaction progress via TLC or in-situ IR spectroscopy .
Q. How do alternative synthetic routes (e.g., Friedel-Crafts alkylation) compare to direct bromination?
Friedel-Crafts alkylation (e.g., ) introduces substituents at specific positions but requires Lewis acid catalysts (e.g., AlCl₃) and anhydrous conditions. Compared to direct bromination:
- Advantages: Enables regioselective functionalization.
- Limitations: Sensitive to steric hindrance in polycyclic systems.
- Validation via computational modeling (DFT) can predict reactivity patterns .
Q. What role does this compound play in supramolecular or materials chemistry?
Derivatives of benzo[b]naphtho[1,2-d]thiophene exhibit π-conjugated systems suitable for host-guest complexes (e.g., with cyclobis(paraquat-p-phenylene)). Applications include:
- Designing organic semiconductors.
- Studying charge-transfer interactions via UV-vis and cyclic voltammetry .
Q. How can computational methods guide the design of nonlinear optical (NLO) derivatives?
Density functional theory (DFT) predicts hyperpolarizability and electronic transitions. For example, substituting the thiophene core with electron-withdrawing groups (e.g., -CN, -NO₂) enhances NLO properties. Validation involves synthesizing derivatives and testing via hyper-Rayleigh scattering .
Methodological Tables
Table 1: Key Synthetic Parameters for Bromination vs. Oxidation
| Parameter | Bromination | S-Oxidation |
|---|---|---|
| Reagent | Br₂ in CHCl₃ | mCPBA in CH₂Cl₂ |
| Reaction Time | 12–24 hours | 12 hours |
| Purification | Flash chromatography | Flash chromatography |
| Yield Optimization | Control Br₂ stoichiometry | Excess mCPBA (1.2 equiv) |
Table 2: Analytical Techniques for Contradiction Resolution
| Issue | Technique | Reference |
|---|---|---|
| Ambiguous NMR signals | 2D NMR (COSY, HSQC) | |
| Structural uncertainty | X-ray crystallography | |
| Purity disputes | HPLC with PDA detection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
